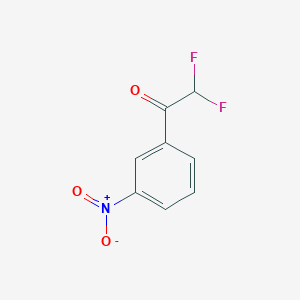

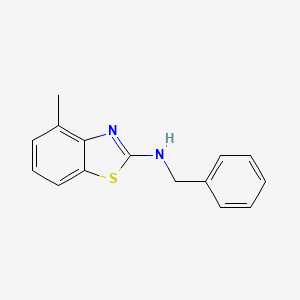

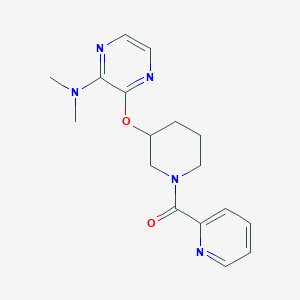

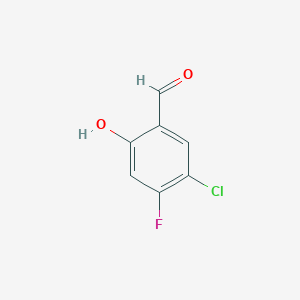

![molecular formula C17H17FN2O3S B2949076 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide CAS No. 899731-56-7](/img/structure/B2949076.png)

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

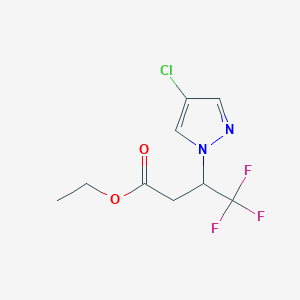

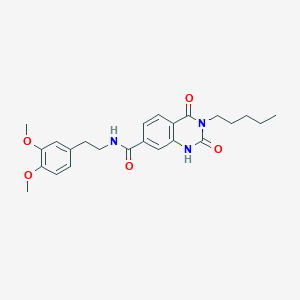

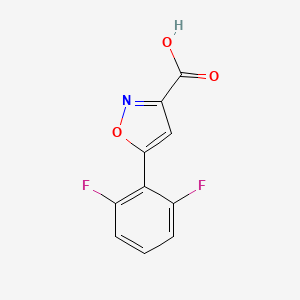

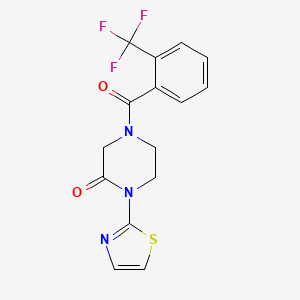

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide, also known as DTBZF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmaceutical applications. DTBZF is a thiazolidinone derivative that has been synthesized using various methods.

Mechanism of Action

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide exerts its pharmacological effects by inhibiting the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been found to activate the Nrf2/ARE signaling pathway, which plays a key role in the regulation of oxidative stress.

Biochemical and Physiological Effects:

This compound has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound has also been found to reduce the levels of lipid peroxidation and to increase the levels of glutathione (GSH). Additionally, this compound has been found to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using various methods. Additionally, this compound exhibits potent pharmacological effects at low concentrations, making it an ideal compound for in vitro and in vivo studies. However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound has poor solubility in water, which can limit its bioavailability. Additionally, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide. One area of research is the development of novel this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans. Finally, the potential use of this compound as a lead compound for the development of new drugs should be explored.

Synthesis Methods

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide can be synthesized using various methods, including the reaction of 2-fluoro-4-nitrobenzoic acid with thiosemicarbazide, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-fluoro-4-nitrobenzoyl chloride with thiosemicarbazide, followed by cyclization with acetic anhydride. This compound can also be synthesized using the reaction of 2-fluoro-4-nitrobenzamide with 2-mercaptobenzoic acid, followed by cyclization with acetic anhydride.

Scientific Research Applications

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase.

properties

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)20-11-3-4-12-24(20,22)23/h1-2,5-10H,3-4,11-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVJLSKWUGWSKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Iodo-6-oxabicyclo[3.2.1]octane](/img/structure/B2948993.png)

![2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2949003.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2949006.png)

![2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2949009.png)

![1-(4-Fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2949011.png)